molecular formula C17H26O2 B1293663 11-Phenylundecanoic acid CAS No. 3343-24-6

11-Phenylundecanoic acid

Cat. No.: B1293663
CAS No.: 3343-24-6
M. Wt: 262.4 g/mol
InChI Key: AUQIXRHHSITZFM-UHFFFAOYSA-N
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Description

11-Phenylundecanoic acid is a long-chain carboxylic acid with the molecular formula C₁₇H₂₆O₂. It is a member of the phenyl alkanoic acids family, characterized by the presence of a phenyl group attached to an undecanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 11-Phenylundecanoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with undecanoic acid chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: Industrial production of this compound often involves the same Friedel-Crafts acylation process but on a larger scale. The reaction conditions are optimized to ensure efficient production, and purification steps such as recrystallization or distillation are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 11-Phenylundecanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.

    Reduction: Reduction of the carboxylic acid group can yield primary alcohols.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

11-Phenylundecanoic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.

    Biology: It has been studied for its potential neuroprotective properties and its ability to bind to growth factors.

    Medicine: Research indicates its potential use in developing therapeutic agents for treating neurological disorders.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 11-Phenylundecanoic acid involves its interaction with specific molecular targets and pathways. For instance, its neuroprotective effects are believed to be mediated through the modulation of growth factor signaling pathways. Additionally, its ability to bind to certain proteins and enzymes can influence various biological processes, contributing to its therapeutic potential .

Comparison with Similar Compounds

  • 11-Phenoxyundecanoic acid
  • 13-Phenyltridecanoic acid
  • 15-Phenylpentadecanoic acid

Comparison: 11-Phenylundecanoic acid is unique due to its specific chain length and the position of the phenyl group. Compared to other phenyl alkanoic acids, it exhibits distinct chemical reactivity and biological activity. For example, 11-Phenoxyundecanoic acid has been used in the biosynthesis of aromatic copolyesters, highlighting its utility in polymer chemistry .

Properties

IUPAC Name

11-phenylundecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O2/c18-17(19)15-11-6-4-2-1-3-5-8-12-16-13-9-7-10-14-16/h7,9-10,13-14H,1-6,8,11-12,15H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQIXRHHSITZFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70955058
Record name 11-Phenylundecanoic acid
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Molecular Weight

262.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3343-24-6, 50696-68-9
Record name Benzeneundecanoic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-Phenylundecanoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Undecanoic acid, phenyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Undecanoic acid, phenyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 11-Phenylundecanoic acid
Source EPA DSSTox
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Record name Phenylundecanoic acid
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Record name 11-phenylundecanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Where has 11-Phenylundecanoic acid been identified in nature?

A1: this compound was identified as a constituent of the methanol extract of Microdesmis keayana leaves. [] This plant, also known as "Apata" in Yoruba South-Western Nigeria, is traditionally used for various purposes. The identification of this compound was achieved through Gas Chromatography-Mass Spectrometry (GC-MS) analysis. []

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